molecular formula C30H28N4O8S2 B11551339 4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate

4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B11551339
M. Wt: 636.7 g/mol
InChI Key: UAKQZAKBGZYUSW-GTWSWNCMSA-N
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Description

4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(Z)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate is a complex organic compound characterized by its aromatic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(Z)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the sulfonation of toluene to produce 4-methylbenzenesulfonic acid. This is followed by the introduction of the hydrazinecarbonyl group and subsequent reactions to form the final product. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(Z)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(Z)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(Z)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the complex structure of the target compound.

    4-Nitrophenylhydrazine: Contains the nitrophenyl and hydrazine groups but is simpler in structure.

    Benzene-1-sulfonate derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

This detailed article provides a comprehensive overview of 4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(Z)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H28N4O8S2

Molecular Weight

636.7 g/mol

IUPAC Name

[4-[2-[(4-methylphenyl)sulfonylamino]-3-[(2Z)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-3-oxopropyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C30H28N4O8S2/c1-21-3-15-27(16-4-21)43(38,39)33-29(30(35)32-31-20-24-7-11-25(12-8-24)34(36)37)19-23-9-13-26(14-10-23)42-44(40,41)28-17-5-22(2)6-18-28/h3-18,20,29,33H,19H2,1-2H3,(H,32,35)/b31-20-

InChI Key

UAKQZAKBGZYUSW-GTWSWNCMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)N/N=C\C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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